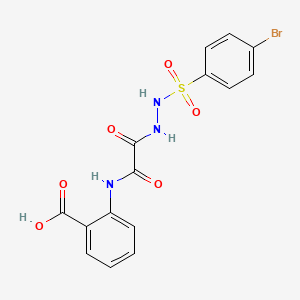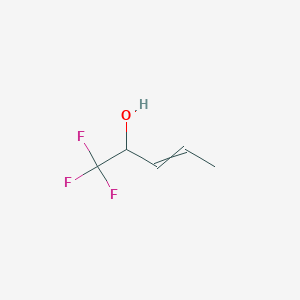
1,1,1-Trifluoropent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoropent-3-en-2-ol is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom in a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropent-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-iodopropane with an appropriate alkene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoropent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoropentan-3-one.
Reduction: Formation of 1,1,1-trifluoropentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1,1-Trifluoropent-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoropent-3-en-2-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to increased bioactivity. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s binding affinity to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoropentane: Similar structure but lacks the hydroxyl group and double bond.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a phenyl group and a similar trifluoromethyl group.
Uniqueness
1,1,1-Trifluoropent-3-en-2-ol is unique due to the combination of a trifluoromethyl group, a hydroxyl group, and a double bond in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
66068-00-6 |
|---|---|
Formule moléculaire |
C5H7F3O |
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
1,1,1-trifluoropent-3-en-2-ol |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2-4,9H,1H3 |
Clé InChI |
DMELIRRZFWKOMA-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
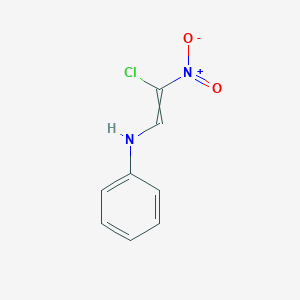
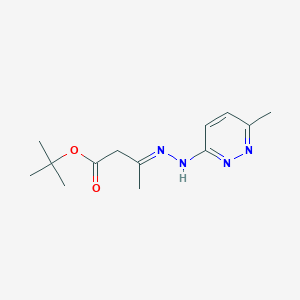

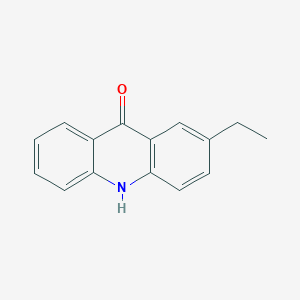
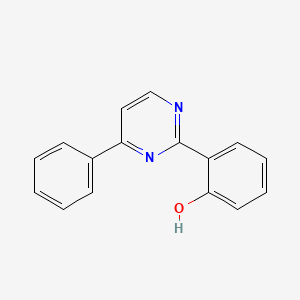
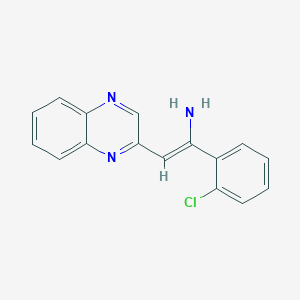
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
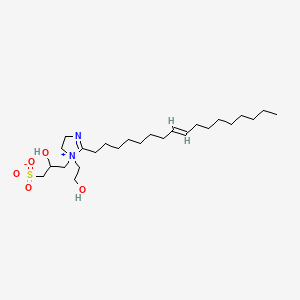

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
